1-Tetratriacontanol

Beschreibung

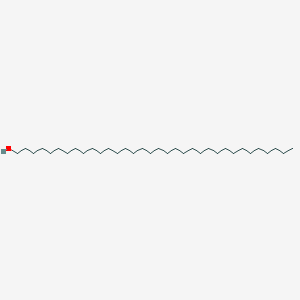

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetratriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULAJFUGPPVRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182712 | |

| Record name | 1-Tetratriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28484-70-0 | |

| Record name | 1-Tetratriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28484-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetratriacontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetratriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-TETRATRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | Sapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological and Physiological Activities of 1 Tetratriacontanol

Influence on Lipid Metabolism and Cholesterol Regulation

Long-chain fatty alcohols, including 1-Tetratriacontanol, have been suggested to influence lipid metabolism and cholesterol regulation. smolecule.com While research specifically on the isolated effects of this compound is limited, studies on policosanol mixtures containing this compound provide insights into its potential activities.

Modulation of Lipid Profiles in Animal Models

Research on policosanol, which contains this compound as a minor component, has shown effects on the lipid profiles of various animal models. nih.govmdpi.comnih.gov Studies have investigated the impact of policosanol supplementation on key lipid parameters.

For instance, a study on healthy women consuming Cuban policosanol, which includes this compound, reported reductions in total cholesterol (TC) and triglyceride (TG) levels. nih.gov Furthermore, an elevation in high-density lipoprotein cholesterol (HDL-C) was observed. nih.gov In animal models, such as spontaneously hypertensive rats, policosanol consumption led to a significant decrease in serum triglyceride levels and an increase in HDL-C levels. mdpi.com Another study utilizing a zebrafish model demonstrated that policosanol has a preventive effect against high-cholesterol diet-induced hyperlipidemia by reducing total cholesterol and triglycerides. mdpi.com

Table 1: Effects of Policosanol (containing this compound) on Lipid Profiles in Different Models

| Model Organism | Treatment Group | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in HDL-C | Change in LDL-C | Reference |

| Healthy Women | Policosanol | ↓ 19% | ↓ 14% | ↑ 1.3-fold | Not Specified | nih.gov |

| Spontaneously Hypertensive Rats | Policosanol (200 mg) | No significant change | ↓ | ↑ | Not Specified | mdpi.com |

| Hyperlipidemic Zebrafish | Policosanol | ↓ | ↓ | ↑ | ↓ | mdpi.com |

Note: The table presents findings from studies on policosanol mixtures, where this compound is one of the components. The specific contribution of this compound to these effects is not delineated.

Implications for Cholesterol Homeostasis

The modulation of lipid profiles by policosanol mixtures suggests implications for cholesterol homeostasis. The observed reductions in total cholesterol and LDL-C, coupled with an increase in HDL-C, are generally considered beneficial for maintaining a healthy cholesterol balance. nih.gov The mechanism of action for policosanol is thought to involve multiple pathways, potentially including the inhibition of cholesterol synthesis and an increase in the degradation of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. austinpublishinggroup.com

Some studies propose that policosanol's effects may be mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inactivates HMG-CoA reductase. nih.govnih.gov While these studies provide a framework for understanding the potential role of this compound in cholesterol regulation, it is important to note that these effects are attributed to the entire mixture of long-chain alcohols in policosanol.

Plant Growth and Metabolic Regulation

This compound plays a significant role in the physiology of plants, from being a structural component of the protective cuticular wax to exhibiting properties that can influence plant growth and be harnessed for agricultural purposes.

Roles in Plant Cuticular Wax Formation

This compound is a constituent of plant cuticular wax, the protective layer on the surface of plant leaves and other aerial parts. smolecule.com This wax layer is crucial for preventing water loss, protecting against UV radiation, and providing a barrier against pathogens. smolecule.com Very-long-chain fatty alcohols like this compound are key components of these waxes. mdpi.com For example, in the cuticular wax of Garcinia xanthochymus leaves, this compound is a primary alcohol component. nih.gov The biosynthesis of these long-chain alcohols involves complex enzymatic pathways that elongate shorter-chain fatty acid precursors. smolecule.com

Potential as Plant Signaling Modulators

While direct evidence for this compound as a specific signaling molecule is still an area of active research, there are indications that long-chain fatty alcohols, in general, may have roles in plant signaling. smolecule.comgerli.com Some studies suggest that these compounds might mimic plant hormones or influence their signaling pathways. smolecule.com The interaction of these long-chain alcohols with plant cell membranes could alter their fluidity and affect nutrient uptake and signaling processes. smolecule.com Very-long-chain fatty acids and their derivatives have been associated with plant defense responses to pathogens, acting as components of the cuticle and as precursors for bioactive sphingolipids involved in signal transduction. nih.gov

Herbicidal Properties and Agricultural Applications

This compound has demonstrated herbicidal properties, suggesting its potential for use in agricultural applications. smolecule.com It has been identified as one of the compounds in rice hulls responsible for inhibitory activity against certain weeds. smolecule.com In biological activity tests, this compound showed inhibitory effects on the growth of duckweed (Lemna paucicostata). This discovery opens avenues for the development of natural and potentially more environmentally friendly herbicides.

Other Reported Bioactivities

Antioxidant Effects

The antioxidant potential of this compound is primarily reported in the context of its presence in natural mixtures, such as policosanol and beeswax alcohols. Policosanol, a mixture of high molecular weight aliphatic alcohols including this compound, has been noted for its antioxidant properties. colab.ws This mixture is believed to exert a comprehensive anti-atherosclerotic effect, which is partially attributed to its antioxidant capabilities. colab.ws

Research on D-002, a mixture of six higher aliphatic alcohols including this compound purified from beeswax, has demonstrated antioxidant effects. japsonline.comontosight.ai Studies on D-002 have shown it can reduce lipid peroxidation. researchgate.net While these findings point to the antioxidant capacity of the mixtures, direct and conclusive evidence detailing the specific antioxidant activity of isolated this compound is limited. One study involving the testing of various isolated compounds reported that this compound did not exhibit antioxidant activity. biosynth.com

| Mixture/Compound | Source | Reported Antioxidant-Related Effects |

| Policosanol | Sugarcane Wax | Lipid-lowering, antiplatelet, antioxidant, vascular endothelium protective properties. colab.ws |

| D-002 (Beeswax Alcohols) | Beeswax | Reduction of plasma total hydroxyperoxides (TOHP) and malondialdehyde (MDA), increased plasma total antioxidant status (TAS). japsonline.comontosight.ai |

| This compound (isolated) | Leea indica | No significant antioxidant activity was observed in the tested model. biosynth.com |

Antimicrobial Activities

This compound has been identified as a compound with notable antimicrobial properties, particularly antibacterial activity.

Research on compounds isolated from Agave americana has shown that this compound exhibited significant antibacterial activity. colab.ws Further studies on this plant have reiterated that derivatives of tetratriacontanol demonstrate antibacterial activities. smolecule.com

In a study on the chemical constituents of Cordia myxa, this compound was isolated, although its specific antibacterial activity was not reported in this particular study, other compounds from the same plant were found to be effective against various bacteria. researchgate.net Similarly, this compound was identified as a constituent in the hexanic extract of Croton micradenus leaves and stems, which showed antimicrobial activity against Staphylococcus aureus and Escherichia coli. revistasgeotech.com

Additionally, while not directly attributing antifungal properties to the compound, it is worth noting that this compound is a known chemical constituent of rice hulls, which have demonstrated antifungal activities. researchgate.net

| Source Organism | Tested Activity | Finding |

| Agave americana | Antibacterial | This compound exhibited significant antibacterial activity. colab.ws |

| Agave americana | Antibacterial | Tetratriacontanol derivatives demonstrated antibacterial activities. smolecule.com |

| Croton micradenus (extract containing this compound) | Antimicrobial | The extract showed activity against Staphylococcus aureus and Escherichia coli. revistasgeotech.com |

Neuroprotective Effects

The neuroprotective potential of this compound is suggested through its inclusion in policosanol, a natural mixture of long-chain alcohols. Policosanol has been proposed to have a neuroprotective effect, which may be linked to its antioxidant activity. alzdiscovery.org However, it is important to note that clinical evidence to substantiate this effect is currently lacking. alzdiscovery.org

This compound is a documented component of a specific policosanol formulation. alzdiscovery.org The potential neuroprotective mechanisms of the broader policosanol mixture are of interest, but direct studies on the neuroprotective effects of isolated this compound are not extensively available in the current scientific literature.

| Substance | Reported Neuroprotective-Related Aspect | Level of Evidence |

| Policosanol (containing this compound) | May have a neuroprotective effect through its antioxidant activity. alzdiscovery.org | Indirect; clinical evidence is lacking. alzdiscovery.org |

Elucidation of Molecular and Cellular Mechanisms of Action

Membrane Interaction and Cellular Function Modulation

1-Tetratriacontanol is an amphipathic molecule, characterized by a long, 34-carbon hydrophobic chain and a terminal polar hydroxyl group. ontosight.ai This structure facilitates its interaction with cellular membranes, which are primarily composed of lipid bilayers. The insertion of such long-chain alcohols can influence the physical properties of the membrane, including its fluidity, permeability, and stability. ontosight.ainih.govuvigo.es While direct studies on this compound's effect on membrane fluidity are not extensively detailed, the behavior of other linear alcohols suggests that their integration into the lipid bilayer can alter the spacing and movement of phospholipid molecules. plos.orgkhanacademy.org This modulation of the membrane's physical state can, in turn, affect the function of embedded proteins, such as receptors and channels, which are crucial for cellular communication and transport. ontosight.ainih.gov

In plants, this compound is a component of the cuticle wax, a protective layer that guards against water loss and other environmental stresses. ontosight.ai Its presence in this waxy layer underscores its role in forming protective hydrophobic barriers. Research on Arabidopsis has identified that fatty acyl-CoA reductases (FARs) are responsible for producing the primary fatty alcohols that are components of suberin, another protective plant polymer. oup.com This suggests that the fundamental role of this compound at a cellular level is linked to the formation and integrity of these essential biological structures.

Hormone-like Activity and Signaling Pathway Influence

There is evidence to suggest that this compound and related policosanols can exert influence over cellular signaling pathways, sometimes mimicking the action of hormones or affecting their regulatory networks. researchgate.net In plants, long-chain fatty acids, the precursors to fatty alcohols, have been identified as regulators of developmental processes, acting through transcription factor-mediated gene expression. nih.gov Plant hormones like abscisic acid are known to be involved in signaling cascades that are activated in response to abiotic stresses, and many stress-responsive genes are regulated by these pathways. cigb.edu.cunih.gov

In other biological systems, policosanols have been shown to modulate complex signaling cascades. Studies have indicated that policosanol mixtures can influence the AMPK, MAPK, and PI3K/Akt signaling pathways. researchgate.netnih.gov For instance, policosanol has been observed to downregulate the farnesoid X receptor (FXR)-small heterodimer partner (SHP) pathway while activating the Takeda G-coupled protein receptor 5 (TGR5)-adenosine-monophosphate-activated protein kinase (AMPK) signaling pathway in the liver. nih.gov Another study noted that policosanol treatment could decrease the p-ERK1/2/ERK1/2 ratio and activate p53 and p21. nih.gov While these studies often refer to policosanol mixtures, they lay the groundwork for understanding how individual components like this compound might contribute to the regulation of these critical cellular control systems. austinpublishinggroup.comaltmedrev.com

Enzymatic Pathway Modulation in Metabolism

This compound and its related long-chain alcohols appear to modulate the activity of key enzymes involved in metabolic pathways. A significant area of research has been the effect of policosanols on cholesterol biosynthesis. researchgate.net The rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. wikipedia.org Studies on policosanol mixtures, which contain this compound as a minor component, suggest that they inhibit cholesterol synthesis by decreasing the activity of HMG-CoA reductase. austinpublishinggroup.comcambridge.org The proposed mechanism is not a direct competitive inhibition of the enzyme, but rather an indirect suppression, potentially through the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates HMG-CoA reductase. austinpublishinggroup.comresearchgate.netjofem.org

In addition to their effects on cholesterol metabolism, long-chain alcohols can influence other enzymatic pathways. For example, policosanols have been found to decrease the synthesis of the platelet-aggregating agent thromboxane (B8750289) B2. altmedrev.com In plants, fatty acyl-CoA reductases (FARs) are the enzymes that catalyze the reduction of fatty acyl-CoAs to produce primary fatty alcohols like this compound. mdpi.comresearchgate.net The specificity of different FAR enzymes for substrates of varying chain lengths indicates a tightly regulated metabolic process for producing these alcohols, which are then used in the synthesis of protective layers like suberin and cuticular wax. oup.comresearchgate.net

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthesis in Plants

1-Tetratriacontanol is a plant metabolite, an ultra-long-chain fatty alcohol that is a component of plant cuticular waxes. nih.govontosight.ai The biosynthesis of this compound and other very-long-chain fatty alcohols (VLCFAs) is a multi-step process that occurs primarily in the endoplasmic reticulum (ER) of epidermal cells. nih.gov This pathway begins with the elongation of shorter-chain fatty acids, typically C16 and C18, and culminates in the reduction of the elongated fatty acyl-CoA to a primary alcohol. nih.gov

The core of this process is the fatty acid elongase (FAE) complex, which consists of four key enzymes that work in a coordinated cycle to add two-carbon units to the growing acyl chain. nih.gov The synthesis of a C34 alcohol like this compound requires multiple turns of this elongation cycle.

The primary pathways for the transformation of VLCFAs in the plant epidermis are the acyl-reduction pathway, which forms primary alcohols and wax esters, and the decarbonylation pathway, which produces alkanes and subsequently secondary alcohols and ketones. nih.gov The formation of this compound occurs via the acyl-reduction pathway. nih.gov In this pathway, a fatty acyl-CoA reductase (FAR) enzyme catalyzes the reduction of a C34 fatty acyl-CoA to this compound. nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound in Plants This table is interactive. You can sort and filter the data.

| Enzyme Class | Specific Enzyme | Function in the Pathway |

|---|---|---|

| Fatty Acid Elongase (FAE) Complex | ||

| β-ketoacyl-CoA synthase (KCS) | Condenses an acyl-CoA with malonyl-CoA to initiate the two-carbon extension. nih.gov | |

| β-ketoacyl-CoA reductase (KCR) | Reduces the β-ketoacyl-CoA intermediate. nih.gov | |

| β-hydroxyacyl-CoA dehydratase (HCD) | Dehydrates the β-hydroxyacyl-CoA intermediate. nih.gov | |

| enoyl-CoA reductase (ECR) | Reduces the enoyl-CoA intermediate to form the elongated acyl-CoA. nih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA Reductase | Catalyzes the final reduction of the very-long-chain fatty acyl-CoA (e.g., C34-CoA) to its corresponding primary alcohol (this compound). nih.gov |

Metabolic Fate and Interconversion in Animal Systems

In animal systems, very-long-chain fatty alcohols like this compound are obtained from dietary sources such as unrefined cereal grains and plant waxes. nih.govbionity.com When consumed as part of wax esters (esters of fatty acids and fatty alcohols), they are hydrolyzed in the gastrointestinal tract by a bile salt-dependent pancreatic carboxyl esterase, which releases the long-chain alcohols and fatty acids for absorption. nih.govresearchgate.net

Once absorbed, the metabolism of very-long-chain fatty alcohols is governed by the fatty alcohol cycle. This cycle facilitates the reversible inter-conversion of very-long-chain fatty alcohols, fatty aldehydes, and fatty acids. nih.govchemeurope.com Studies in fibroblasts have shown that this metabolic pathway is crucial for handling these long-chain compounds. researchgate.net The metabolism of these compounds to activated fatty acids is necessary for the subsequent steps of breakdown and energy production. nih.gov This cycle is particularly important within peroxisomes, which are specialized organelles for fatty acid metabolism. nih.govnih.gov

The key steps in the cycle are:

Oxidation of Alcohol to Aldehyde: The long-chain fatty alcohol is first oxidized to its corresponding fatty aldehyde.

Oxidation of Aldehyde to Fatty Acid: A fatty aldehyde dehydrogenase then oxidizes the fatty aldehyde to a very-long-chain fatty acid. nih.gov

Activation of Fatty Acid: The fatty acid is activated to its acyl-CoA derivative by a peroxisomal fatty acyl-CoA synthetase. nih.gov

Reduction back to Alcohol: The cycle can be reversed, with the fatty acyl-CoA being reduced back to a fatty alcohol.

This cycle allows the cell to dynamically manage its pool of long-chain lipids, either shunting them towards breakdown via β-oxidation or using them for other cellular processes. nih.govchemeurope.com

The central role of the peroxisome in processing very-long-chain fatty alcohols means that inherited peroxisomal disorders severely impair their metabolism. nih.govchemeurope.comwikipedia.org These disorders are broadly classified into disorders of peroxisome biogenesis, where the organelle itself fails to form correctly, and single peroxisomal enzyme deficiencies. nih.gov

In many of these conditions, the breakdown of very-long-chain fatty acids (VLCFAs) is defective. nih.govnumberanalytics.com This leads to the pathological accumulation of VLCFAs in plasma and tissues, which is a key diagnostic marker. nih.govnih.gov This accumulation is a direct consequence of the dysfunctional fatty alcohol cycle and subsequent impaired peroxisomal β-oxidation. chemeurope.comnih.gov

Zellweger Spectrum Disorders (ZSDs): This group represents the major subgroup of peroxisomal biogenesis disorders and includes conditions formerly known as Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD). nih.govbrainfacts.org ZSDs are caused by mutations in PEX genes, which are essential for forming functional peroxisomes. nih.govbrainfacts.org The resulting absence of functional peroxisomes leads to the accumulation of VLCFAs, as their catabolic pathway is non-functional. nih.govnumberanalytics.com

Single Enzyme Deficiencies: Conditions like X-linked adrenoleukodystrophy also involve impaired VLCFA metabolism. Although the peroxisome structure may be intact, a specific protein required for transporting VLCFAs into the peroxisome for degradation is defective. nih.gov

The inability to properly metabolize compounds like this compound and their corresponding fatty acids contributes to the severe multi-systemic symptoms seen in these disorders, including neurological, liver, and adrenal gland dysfunction. nih.govnih.govbrainfacts.org

Table 2: Peroxisomal Disorders Associated with Impaired VLCF-Alcohol Metabolism This table is interactive. You can sort and filter the data.

| Disorder Group | Specific Disorder(s) | Underlying Defect | Metabolic Consequence |

|---|---|---|---|

| Peroxisome Biogenesis Disorders | Zellweger Spectrum Disorders (ZSD) (including Zellweger Syndrome, NALD, IRD) | Mutations in PEX genes leading to defective peroxisome formation. nih.govbrainfacts.org | Impaired fatty alcohol cycle and β-oxidation, leading to accumulation of Very-Long-Chain Fatty Acids (VLCFAs). nih.govnumberanalytics.com |

| Single Peroxisomal Enzyme/Protein Deficiencies | X-linked Adrenoleukodystrophy | Mutation in the ABCD1 gene, affecting the transport of VLCFAs into peroxisomes. nih.gov | Accumulation of VLCFAs in tissues and plasma due to impaired degradation. nih.gov |

Advanced Methodologies for Isolation and Purification

Extraction from Natural Matrixes

The initial step in obtaining 1-tetratriacontanol involves its extraction from natural sources, such as plant cuticular waxes. The selection of an appropriate extraction method is critical for maximizing yield and purity.

Solvent Extraction Techniques

Solvent extraction is a foundational technique for isolating this compound and other policosanols from natural materials. nih.gov The choice of solvent is paramount and is dictated by the principle of "like dissolves like." Given that this compound is a non-polar, long-chain alcohol, non-polar organic solvents are generally employed.

Commonly used solvents include hexane (B92381), chloroform, acetone (B3395972), and ethanol (B145695). evitachem.comorganomation.com The process often begins with the saponification (alkaline hydrolysis) of the crude wax material, which breaks down esters and releases the fatty alcohols. ubm.rorsc.org Following saponification, the mixture is typically extracted with a non-polar solvent like hexane or petroleum ether. ubm.rorsc.org

Soxhlet extraction is a continuous solid-liquid extraction method that is frequently utilized. organomation.comubm.ro This technique involves repeatedly washing the plant material with a heated solvent, which allows for a thorough extraction of the desired compounds. For instance, crude wax from sugarcane can be subjected to Soxhlet extraction with acetone to remove fats and chlorophyll (B73375) before the saponification and subsequent extraction of the alcohol fraction. ubm.ro

The efficiency of solvent extraction is influenced by several factors, including the specific solvent system used, the temperature and duration of the extraction, and the particle size of the source material. phytojournal.com For example, a mixture of hexane and methanol (B129727) has been successfully used for the Soxhlet extraction of wax from sugarcane by-products to analyze for policosanols, including this compound. mdpi.com

| Solvent/System | Source Material | Extraction Details | Reference |

|---|---|---|---|

| Ethanol or Hexane | Beeswax, Sugarcane | Involves saponification followed by filtration and purification. | evitachem.com |

| Acetone | Sugarcane Wax | Used in a Soxhlet extractor to remove impurities before saponification. | ubm.ro |

| Petroleum Ether | Saponified Sugarcane Wax | Used to extract the alcohol fraction after refluxing with ethanolic NaOH. | ubm.ro |

| Hexane and Methanol (20:1 v/v) | Sugarcane By-products | Soxhlet extraction for 18 hours. | mdpi.com |

| Toluene, Benzene | Sugarcane Press Mud | Reflux system for 4-6 hours. | ubm.ro |

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) presents a more environmentally friendly and selective alternative to traditional solvent extraction. fyto.nlrsc.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. scispace.com Supercritical fluids possess properties of both liquids and gases, allowing them to diffuse through solid matrices like a gas and dissolve materials like a liquid. researchgate.net

The solvent power of supercritical CO₂ can be precisely controlled by altering the temperature and pressure, which allows for the selective extraction of specific compounds. fyto.nlresearchgate.net For long-chain alcohols like this compound, SFE offers the advantage of producing extracts with higher purity compared to conventional methods. researchgate.net

Research on the SFE of long-chain n-alcohols from sugarcane crude wax has demonstrated that operational variables such as pressure, temperature, and the amount of catalyst (e.g., KOH) used in a preceding saponification step significantly affect the extraction yield. researchgate.net In one study, the purity of n-alcohols in the supercritical extract reached 78.24% (w/w), a considerable improvement over the 22.00% (w/w) obtained through a multi-stage organic solvent refining process. researchgate.net The addition of a co-solvent, or "modifier," like ethanol can enhance the extraction of more polar compounds. fyto.nl

| Parameter | Range/Value | Effect on Extraction | Reference |

|---|---|---|---|

| Pressure | 300–350 bar | Higher pressure generally increases extraction yield. | researchgate.net |

| Temperature | 50–100 °C | Higher temperature can increase extraction yield. | researchgate.net |

| Co-solvent (Modifier) | Ethanol | Increases the polarity of the supercritical fluid, enhancing the extraction of more polar compounds. | fyto.nl |

| Saponification Catalyst (KOH) | 1–20% (w/w) | Affects the release of alcohols from wax esters, influencing the final yield. | researchgate.net |

Chromatographic Purification Strategies

Following initial extraction, the resulting mixture contains this compound along with other long-chain alcohols, fatty acids, and various impurities. Chromatographic techniques are essential for the high-purity isolation of the target compound. phytojournal.com

Column Chromatography

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase. orgchemboulder.com The crude extract is loaded onto a column packed with an adsorbent, typically silica (B1680970) gel or alumina, and a solvent (the mobile phase) is passed through the column. orgchemboulder.comfractioncollector.info

Compounds with a higher affinity for the stationary phase move down the column more slowly, while those with a lower affinity are eluted more quickly. orgchemboulder.com For the separation of long-chain alcohols, a non-polar solvent system, such as hexane with increasing amounts of a more polar solvent like ethyl acetate (B1210297), is often used. ubm.ro Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the purified this compound. ubm.rofractioncollector.info

For instance, the ethanol extract of Hemidesmus indicus roots, which contains various phytochemicals, has been fractionated using silica gel column chromatography to isolate specific compounds. nih.govcabidigitallibrary.org Similarly, an ethyl acetate extract of rice hulls yielded this compound after purification by this method. nih.gov

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient form of column chromatography. It utilizes high pressure to force the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times. fractioncollector.info

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis and purification of long-chain fatty alcohols. turkjps.org In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. turkjps.orgresearchgate.net This technique separates compounds based on their hydrophobicity.

While often used for the analytical quantification of policosanols, preparative HPLC can be employed to isolate pure this compound. fractioncollector.info The selection of the column, mobile phase composition, flow rate, and detector are critical parameters that must be optimized for a successful separation. turkjps.orgresearchgate.net Due to the lack of strong chromophores in saturated fatty alcohols, detection can be challenging and may require derivatization or the use of specialized detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

Other Advanced Separation Techniques

Beyond conventional extraction and chromatography, other advanced techniques can be applied to the purification of long-chain alcohols.

Fractional Crystallization: This technique separates compounds based on differences in their solubility at a given temperature in a particular solvent. plantarchives.org After an initial extraction, the crude mixture can be dissolved in a suitable solvent and cooled. The less soluble compounds, ideally including this compound, will crystallize out of the solution first and can be collected by filtration. google.com For example, a mixture of C24-C34 primary aliphatic alcohols was crystallized from a methanol extract of beeswax by cooling to 2-15°C. google.com

Molecular Distillation: This is a purification technique performed under high vacuum, which allows for the distillation of compounds at lower temperatures. ubm.ro This method is particularly useful for separating high-boiling-point and thermally sensitive compounds like very long-chain fatty alcohols. It can effectively remove lower molecular weight impurities, resulting in a more concentrated product. ubm.ro

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that functions similarly to column chromatography but is often used for cleanup and fractionation rather than high-resolution separation. nih.govplos.org A sample is passed through a solid-phase cartridge, and compounds are separated based on their affinity for the solid phase. It has been used to separate free fatty acids from fatty alcohols after the saponification of wax esters. nih.govplos.org

Chemical Synthesis and Derivatization Approaches

Reduction of Fatty Acids

A primary and straightforward method for the synthesis of 1-tetratriacontanol is through the reduction of its corresponding fatty acid, tetratriacontanoic acid. This transformation can be effectively achieved using powerful reducing agents.

The direct reduction of tetratriacontanoic acid to this compound is a common laboratory and industrial method. This process typically involves the use of strong reducing agents that can convert the carboxylic acid group directly to a primary alcohol.

Key Reducing Agents and Reactions:

Lithium Aluminum Hydride (LiAlH₄): This is a potent and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids, to their corresponding alcohols. The reaction proceeds with high yield.

Borohydride (B1222165) Reagents: While sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own, it can be used in combination with other reagents or under specific conditions to achieve the reduction. More reactive borohydride derivatives can also be employed.

The general reaction can be represented as:

CH₃(CH₂)₃₂COOH + [Reducing Agent] → CH₃(CH₂)₃₂CH₂OH

This method is favored for its high efficiency and the direct conversion pathway. smolecule.com The synthesis can also start from fatty acid esters, which are readily reduced to alcohols through catalytic hydrogenolysis or with metal hydrides. csic.es

Hydroformylation of Olefins

Hydroformylation, also known as the oxo process, is a significant industrial process that can be adapted for the synthesis of long-chain alcohols like this compound. wikipedia.org This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org

The process begins with a long-chain olefin, in this case, a C33 alkene (tritriacontene). The olefin reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst. wikipedia.orgmt.com

Reaction Steps:

Hydroformylation: The alkene is converted to an aldehyde. CH₃(CH₂)₃₀CH=CH₂ + CO + H₂ → CH₃(CH₂)₃₁CH₂CHO and/or CH₃(CH₂)₃₀CH(CHO)CH₃

Hydrogenation: The resulting aldehyde is then hydrogenated to the corresponding alcohol. wikipedia.org CH₃(CH₂)₃₂CHO + H₂ → CH₃(CH₂)₃₂CH₂OH

Catalysts: Commonly used catalysts are based on cobalt or rhodium. wikipedia.orgmt.com While rhodium catalysts are more active at lower pressures and temperatures, cobalt catalysts are often used for the hydroformylation of longer-chain olefins. wikipedia.orgincatt.nl

Industrial Processes: Several industrial processes, such as the Shell, Exxon, and BASF-oxo processes, utilize hydroformylation to produce fatty alcohols for detergents and other applications. wikipedia.orgslideshare.net These processes are optimized for the selective production of linear alcohols and efficient catalyst recycling. wikipedia.org

Microbial Fermentation as a Sustainable Synthesis Route

The biotechnological production of long-chain fatty alcohols through microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis. frontiersin.orgd-nb.info Oleaginous microorganisms, such as certain yeasts and bacteria, are particularly well-suited for this purpose due to their ability to accumulate high levels of lipids. frontiersin.orgnih.gov

Engineered microbial strains can be designed to produce specific fatty alcohols, including very-long-chain fatty alcohols (VLCFAs). nih.gov This is achieved by introducing and optimizing biosynthetic pathways within the host organism. d-nb.info

Key Aspects of Microbial Synthesis:

Host Organisms: Oleaginous yeasts like Yarrowia lipolytica and Rhodotorula toruloides are popular choices for their high lipid production capacity. frontiersin.orgnih.gov

Genetic Engineering: The core of this approach lies in expressing genes that encode for the necessary enzymes, such as fatty acyl-CoA reductases (FARs), which convert fatty acyl-CoAs to fatty alcohols. frontiersin.org

Pathway Optimization: To enhance production, metabolic pathways are often engineered to increase the availability of precursors and to prevent the degradation of the final product. frontiersin.orgd-nb.info For instance, a dual-pathway approach involving both the cytoplasm and peroxisome has been shown to significantly increase the titer of VLCFAs. nih.gov

Recent research has demonstrated the successful production of very-long-chain fatty alcohols in engineered Rhodotorula toruloides, achieving titers of up to 2.1 g/L in fed-batch fermentation. nih.gov

Wittig Reaction and Related Olefination Chemistry

The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds, providing a route to alkenes from aldehydes or ketones. vedantu.comlibretexts.org This reaction can be a key step in a multi-step synthesis of this compound, starting from shorter-chain precursors.

The general principle involves reacting a phosphorus ylide (Wittig reagent) with a carbonyl compound. tamu.edu The choice of reactants allows for precise control over the structure of the resulting alkene. vedantu.com

A Potential Synthetic Route:

Ylide Formation: A phosphonium (B103445) salt is deprotonated with a strong base to form the ylide. libretexts.org

Wittig Reaction: The ylide reacts with a long-chain aldehyde to form a long-chain alkene.

Hydrogenation: The resulting alkene is then hydrogenated to the corresponding alkane.

Functionalization and Elongation/Reduction: The alkane can be further functionalized and elongated, or an initial long-chain alkene can be directly converted to the alcohol via hydroboration-oxidation.

While the Wittig reaction itself produces an alkene, it is a critical step for building the long carbon backbone required for this compound. The versatility of the Wittig reaction allows for the coupling of various fragments, making it a valuable method in the total synthesis of complex natural products. unigoa.ac.in

Derivatization for Analytical and Functional Studies

The derivatization of this compound is often necessary to enhance its properties for analysis or to introduce new functionalities. Due to its long aliphatic chain, this compound has low volatility and may not be easily detectable by certain analytical techniques like gas chromatography (GC).

Common Derivatization Techniques:

Silylation: This is a common method to increase the volatility of alcohols for GC analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. scirp.orgscirp.org This derivatization is frequently used in the analysis of policosanols, a class of long-chain alcohols that includes this compound. scirp.orgscirp.org

Acylation: The hydroxyl group of this compound can be acylated to form esters. researchgate.net This can be done using acyl chlorides or anhydrides. researchgate.net Acylation can improve chromatographic behavior and provide characteristic fragmentation patterns in mass spectrometry. researchgate.net

Esterification: Reaction with carboxylic acids, often in the presence of a catalyst, yields esters. This is a fundamental reaction for producing surfactants and emulsifiers. smolecule.com

Labeling for HPLC and CE: For analysis by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), derivatizing agents that introduce a chromophore or a fluorophore are used to enhance detection. researchgate.net Reagents like dansyl chloride are commonly employed for this purpose. ddtjournal.com

These derivatization methods are crucial for the accurate quantification and identification of this compound in complex mixtures and for studying its functional properties. scirp.orgresearchgate.net

State of the Art Analytical Techniques for 1 Tetratriacontanol Research

Chromatographic-Mass Spectrometric Systems

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of 1-tetratriacontanol, providing both separation from other components and detailed structural information.

Gas Chromatography-Mass Spectrometry for Qualitative Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative analysis and identification of this compound. ymerdigital.comscirp.org In a typical GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the capillary column. scirp.org For very-long-chain alcohols like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. gerli.com A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether. gerli.com

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (or a fragment representing the loss of a small molecule like water) and a characteristic fragmentation pattern. scirp.orgresearchgate.net For this compound, the mass spectrum will exhibit a series of fragment ions corresponding to the loss of successive alkyl groups from the long hydrocarbon chain. scirp.org These fragmentation patterns serve as a molecular fingerprint, allowing for confident identification when compared to spectral libraries or authentic standards. nih.gov

A study on policosanol tablets utilized GC-MS to qualitatively identify this compound, where it eluted at a retention time of 15.5 minutes under their specific chromatographic conditions. scirp.orgresearchgate.net The mass spectrum displayed characteristic fragment ions that confirmed its identity. scirp.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-35MS capillary column (30 m x 0.32 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Retention Time | 15.5 min |

Gas Chromatography with Flame Ionization Detection for Quantitative Analysis

For the precise quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust method. scirp.orgresearchgate.net The flame ionization detector is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon atoms in the analyte. This makes it an excellent choice for the quantitative analysis of hydrocarbons and their derivatives.

In a GC-FID setup, after the components of a sample are separated on the column, they are burned in a hydrogen-air flame. The combustion process produces ions that generate a current, which is measured as the detector signal. The area under the chromatographic peak is directly proportional to the amount of the compound present.

A study detailing the quality control of policosanol tablets employed a GC-FID method for the simultaneous quantification of eight fatty alcohols, including this compound. scirp.org The method demonstrated good linearity, accuracy, and precision. scirp.orgresearchgate.net An internal standard, such as 1-eicosanol, is often used to improve the accuracy and reproducibility of the quantification by correcting for variations in injection volume and detector response. scirp.org

Table 2: Performance of a Validated GC-FID Method for Policosanol Analysis

| Parameter | Result |

|---|---|

| Linearity (R) | > 0.999 |

| Average Recovery | 96.3% - 100.4% |

| Precision (RSD) | < 2.93% |

Liquid Chromatography-Mass Spectrometry for Complex Mixture Analysis

While GC-MS is effective, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for the analysis of complex mixtures and less volatile compounds without the need for derivatization. researchgate.netrsc.org LC-MS is particularly useful for analyzing this compound in biological matrices where it may be present alongside a wide range of other lipids. researchgate.netnih.gov

In LC-MS, separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For long-chain alcohols, reversed-phase chromatography is commonly used. Following separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net These methods cause less fragmentation than EI, often resulting in a prominent molecular ion or adduct ion, which is beneficial for identifying and quantifying the intact molecule in a complex sample. researchgate.net LC-MS/MS, which involves further fragmentation of a selected ion, can provide even greater specificity and structural information. mdpi.com

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and three-dimensional arrangement. numberanalytics.com

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds like this compound. numberanalytics.comjchps.com ¹H NMR provides information about the different types of protons in the molecule and their neighboring atoms, while ¹³C NMR reveals the types of carbon atoms present. nih.gov

For this compound, the ¹H NMR spectrum would show a characteristic triplet for the protons on the carbon bearing the hydroxyl group, a broad singlet for the hydroxyl proton itself, and a large, complex signal for the many methylene (B1212753) protons in the long alkyl chain. The terminal methyl group would appear as a distinct triplet.

The ¹³C NMR spectrum provides complementary information, with a unique signal for the carbon attached to the hydroxyl group, a series of signals for the methylene carbons, and a signal for the terminal methyl carbon. nih.gov The chemical shifts of these signals are highly indicative of the local electronic environment of each nucleus, allowing for unambiguous structural assignment. jchps.com Two-dimensional NMR techniques can further establish the connectivity between protons and carbons. researchgate.net

X-ray Diffraction for Crystalline Structure Analysis

The technique involves directing a beam of X-rays onto a crystal and measuring the scattering pattern of the diffracted X-rays. pdx.edu The angles and intensities of the diffracted beams are dependent on the arrangement of atoms within the crystal. This diffraction pattern can be mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. Early studies on long-chain alcohols utilized X-ray analysis to confirm their structures. scispace.com While obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, the data it provides is the gold standard for structural determination. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Eicosanol |

| 1-Hexacosanol |

| 1-Nonacosanol |

| 1-Octacosanol |

| 1-Tetracosanol |

| This compound |

| 1-Triacontanol |

| Momilactone A |

| Momilactone B |

Integrated Analytical Platforms

The complexity of the matrices in which this compound is often found, such as natural waxes or biological tissues, necessitates the use of integrated analytical platforms. smolecule.comgoogle.com These platforms combine high-resolution separation techniques, primarily gas chromatography (GC) or liquid chromatography (LC), with sensitive detection methods like mass spectrometry (MS). This integration allows for the separation, identification, and quantification of individual components within a complex mixture. The vast datasets generated by these platforms are then processed using sophisticated computational and statistical tools.

Chemometrics and Multivariate Analysis

Chemometrics is a scientific discipline that utilizes mathematical and statistical methods to analyze chemical data. researchgate.netmdpi.com It is particularly crucial for interpreting the large, multivariate datasets generated by modern analytical instruments. analyticon.eu When analyzing a complex mixture like policosanol, which contains this compound along with several other long-chain fatty alcohols, techniques like GC-MS produce a chromatogram with multiple, sometimes overlapping, peaks. scirp.orgubm.ro

Multivariate analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are essential for extracting meaningful information from this data. mdpi.comanalyticon.eu

Principal Component Analysis (PCA) : This technique reduces the dimensionality of complex data sets. For instance, in the analysis of multiple policosanol samples, PCA can be used to group or classify the samples based on variations in their fatty alcohol profiles, highlighting patterns that may not be obvious otherwise. mdpi.com

Multivariate Calibration (e.g., PLS) : When quantifying multiple components simultaneously, methods like PLS are used. They can build a predictive model that correlates the entire spectral or chromatographic data to the concentrations of the individual components, including this compound. This approach is more robust than traditional univariate calibration, especially when dealing with correlated variables (e.g., co-eluting peaks in chromatography). ondalys.fr

A study focused on the quality evaluation of policosanol tablets utilized GC-FID and GC-MS to simultaneously quantify eight different fatty alcohols. scirp.org While standard compounds were available for some, others, like this compound, were identified by GC-MS and quantified using correction factors from other known alcohols, a process where chemometric principles are implicitly applied to handle the complex data. scirp.orgscirp.org

The table below shows a representative composition of a mixture of higher primary aliphatic alcohols obtained from sugar cane wax, which includes this compound. Analyzing such a mixture effectively relies on the integrated chromatographic and chemometric approaches described.

Table 1: Example Composition of a Higher Primary Aliphatic Alcohol Mixture from Sugar Cane Wax

| Component | Percentage of each alcohol |

|---|---|

| 1-Tetracosanol | 0.81% |

| 1-Hexacosanol | 7.00% |

| 1-Heptacosanol | 2.81% |

| 1-Octacosanol | 65.09% |

| 1-Nonacosanol | 0.67% |

| 1-Triacontanol | 12.43% |

| 1-Dotriacontanol | 5.05% |

| This compound | 0.84% |

Metabolomics Approaches in Biological Samples

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. creative-proteomics.comfrontlinegenomics.com As a key component of systems biology, it aims to provide a comprehensive snapshot of the metabolic state of a biological system. nih.gov this compound, being a naturally occurring fatty alcohol in plants and animals, can be studied within the context of the broader metabolome. smolecule.com

Metabolomics workflows typically involve the following stages: sample collection and preparation, metabolite analysis using high-throughput techniques, and data analysis. frontlinegenomics.com Liquid chromatography-mass spectrometry (LC-MS) is the most popular platform for metabolomics, offering high coverage of diverse metabolites, including lipids like this compound. lcms.cz

Two main strategies are employed:

Untargeted Metabolomics : This approach aims to measure as many metabolites as possible in a sample to generate a broad metabolic profile. lcms.cz It is often used for discovery-based research to identify metabolites, such as this compound, that are significantly altered between different biological states (e.g., healthy vs. diseased). frontlinegenomics.com

Targeted Metabolomics : This method focuses on the precise and accurate quantification of a specific, predefined set of metabolites. lcms.cz If this compound is identified as a potential biomarker from an untargeted study, a targeted LC-MS/MS method would be developed for its validation and absolute quantification in larger sample cohorts.

Lipidomics, a sub-field of metabolomics, focuses specifically on the analysis of lipids. High-throughput lipidomics platforms can analyze hundreds of lipid species, including long-chain fatty alcohols, from small amounts of biological material like plasma or tissue homogenates. baker.edu.au

The table below outlines a typical workflow for a metabolomics or lipidomics study that would be applicable to the analysis of this compound in biological samples.

Table 2: General Metabolomics Workflow for this compound Analysis

| Stage | Description | Key Techniques/Considerations |

|---|---|---|

| Study Design & Sample Collection | Careful planning to maximize statistical power and minimize variance. Proper collection and immediate quenching of metabolic activity. frontlinegenomics.combaker.edu.au | Use of quality control (QC) samples, appropriate sample size, rapid freezing (e.g., in liquid nitrogen). baker.edu.au |

| Metabolite Extraction | Extraction of small molecules from the biological matrix (e.g., plasma, cells, tissue). baker.edu.au | Liquid-liquid extraction (e.g., using a chloroform/methanol (B129727) mixture) to efficiently recover lipids and fatty alcohols. Use of internal standards. baker.edu.au |

| Analytical Measurement | Separation and detection of metabolites. lcms.cz | Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for its sensitivity and coverage of lipids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization. lcms.cz |

| Data Processing & Statistical Analysis | Processing of raw instrumental data (peak detection, alignment, normalization) followed by statistical analysis to identify significant changes. baker.edu.au | Multivariate analysis (PCA, PLS-DA), univariate statistics (t-tests, ANOVA), pathway analysis. Software like R is often used for statistical workflows. baker.edu.auquadram.ac.uk |

| Biomarker Identification & Interpretation | Identifying significantly altered metabolites like this compound and interpreting their biological relevance. | Database searching (e.g., METLIN, Lipid MAPS), comparison with standards, and integration with other 'omics' data. |

Comparative Research on 1 Tetratriacontanol and Analogous Long Chain Alcohols

Structural Homology and Carbon Chain Length Variations

1-Tetratriacontanol, also known as geddyl alcohol or sapiol, is a long-chain primary fatty alcohol with a 34-carbon atom backbone. ontosight.ainih.gov Its chemical formula is C34H70O. nih.govbiosynth.com Structurally, it is characterized by a long, nonpolar hydrocarbon chain and a polar hydroxyl (-OH) group at one end, which classifies it as an amphipathic molecule. ontosight.ai This structure is homologous to other long-chain alcohols, which are aliphatic unbranched primary alcohols with varying chain lengths, generally ranging from 4 to over 34 carbon atoms. frontiersin.orgresearchgate.net

The defining feature of this homologous series is the addition of methylene (B1212753) (-CH2-) groups, which systematically increases the length of the hydrocarbon tail. This variation in carbon chain length is the primary structural difference among analogous long-chain alcohols and significantly influences their physical and chemical properties. For instance, as the carbon chain length increases, the alcohol becomes less polar and more hydrophobic, leading to decreased solubility in water and increased solubility in fats and oils. pnas.org

This compound is considered an ultra-long-chain primary fatty alcohol. nih.gov It is a component of a broader class of compounds known as policosanols, which are mixtures of long-chain aliphatic alcohols, typically with chain lengths from 24 to 34 carbons. researchgate.netgoogle.com

Table 1: Structural Comparison of this compound and Analogous Long-Chain Alcohols

| Compound Name | Chemical Formula | Carbon Chain Length |

| 1-Hexacosanol | C26H54O | 26 |

| 1-Octacosanol | C28H58O | 28 |

| 1-Triacontanol | C30H62O | 30 |

| 1-Dotriacontanol | C32H66O | 32 |

| This compound | C34H70O | 34 |

Shared Biological Effects and Mechanisms

Long-chain alcohols, as a class, exhibit a range of shared biological effects, primarily stemming from their amphipathic nature and their ability to interact with and modify biological membranes. ontosight.aipnas.orgnih.gov

In both plant and animal systems, long-chain alcohols are integral components of waxes that form protective layers. In plants, they are found in the cuticle, which helps prevent water loss and protects against environmental stressors. ontosight.ai

Furthermore, research indicates that long-chain alcohols can exhibit antimicrobial properties. Studies have shown that fatty alcohols can inhibit the growth of various bacteria, with the effectiveness often depending on the carbon chain length. oup.comnih.gov For instance, alcohols with 7 to 10 carbons have shown considerable activity against mycobacteria. oup.com The mechanism of antimicrobial action is often attributed to the disruption of the cell envelope, leading to increased membrane permeability and loss of cellular integrity. oup.comresearchgate.net

Differential Activities and Specificity of this compound

While sharing general biological activities with other long-chain alcohols, the specific effects and their potency can vary significantly with carbon chain length. This phenomenon, sometimes referred to as the "cutoff effect," suggests that the biological activity of alcohols increases with chain length up to a certain point, after which it may level off or even decrease. nih.govresearchgate.netpnas.org

The specificity of this compound's activity is an area of ongoing research. Its presence in rice hulls has led to investigations into its potential as a natural herbicidal agent, with studies indicating inhibitory activity against certain weed species. smolecule.com This suggests a degree of specificity in its biological interactions within plant systems.

In the context of lipid metabolism, policosanols, which include this compound, have been studied for their potential to influence cholesterol levels. google.comsmolecule.com The precise contribution and mechanism of this compound within the policosanol mixture are still being elucidated, but it is believed to be a part of the collective effect of these long-chain alcohols. google.com

The very long chain of this compound may impart unique properties related to its interaction with and integration into lipid bilayers, potentially influencing membrane fluidity and the function of membrane-associated proteins differently than shorter-chain alcohols. pnas.orgnih.gov The increased hydrophobicity of longer-chain alcohols allows for easier entry into cell membranes, which can lead to disruption of the lipid bilayer. pnas.org

Table 2: Comparative Biological Activities of Long-Chain Alcohols

| Compound | Primary Reported Activities | Notes on Specificity/Potency |

| Triacontanol (C30) | Plant growth regulation, enhances photosynthesis. vernado.co.nzcorteva.innofhholding.com | Widely recognized as a potent plant growth stimulant. vernado.co.nz |

| 1-Decanol (C10) | Antimicrobial (antibacterial and antimycobacterial). oup.comnih.gov | Shows high activity against M. smegmatis and M. tuberculosis. oup.com |

| 1-Dodecanol (C12) & 1-Tridecanol (C13) | Antibacterial against S. aureus. nih.govresearchgate.net | High antibacterial activity without significant membrane-damaging activity. nih.gov |

| This compound (C34) | Potential herbicidal agent, component of policosanols with lipid-modulating effects. google.comsmolecule.com | Specific inhibitory activity against certain weed species has been noted. smolecule.com |

Co-occurrence and Synergistic/Antagonistic Interactions in Natural Mixtures

This compound rarely occurs in isolation in nature. It is typically found as part of a complex mixture of long-chain alcohols and other lipids, most notably in plant waxes and as a constituent of policosanol. researchgate.netgoogle.com The relative proportions of these different chain-length alcohols can vary depending on the plant species, developmental stage, and environmental conditions. smolecule.com

The co-occurrence of these homologous alcohols raises the possibility of synergistic, additive, or antagonistic interactions. nih.gov In the context of the antioxidant capacity of food mixtures, studies have shown that combinations of different bioactive compounds can lead to such interactive effects. nih.gov

For instance, within the policosanol mixture, the combined action of several long-chain alcohols, including this compound, is thought to be responsible for the observed biological effects on lipid metabolism. google.com It is plausible that the different chain lengths create a more complex and potent interaction with biological membranes than any single alcohol could achieve alone.

Emerging Research Perspectives and Future Trajectories for 1 Tetratriacontanol Studies

In-depth Mechanistic Investigations

While 1-tetratriacontanol has been identified in various plants and is known to be a component of policosanols, the precise mechanisms through which it exerts its biological effects are still under active investigation. smolecule.comnih.gov Future research is expected to delve deeper into its molecular interactions and signaling pathways.

One area of focus is its potential to act as a signaling molecule. ontosight.ai Studies suggest that long-chain alcohols like this compound may play a role in plant signaling pathways related to growth and development. smolecule.com For instance, research on similar long-chain alcohols, such as triacontanol, has shown they can influence physiological processes in plants, including increasing levels of free amino acids, reducing sugars, and soluble proteins in rice and maize. researchgate.net Future studies on this compound may explore similar effects and the downstream targets of its signaling cascade.

Another avenue of investigation is its interaction with cellular membranes. The long, hydrophobic chain of this compound suggests it could influence membrane fluidity and stability. ontosight.aievitachem.com This could have wide-ranging effects on cellular processes that are dependent on membrane integrity and function.

Furthermore, research into the herbicidal properties of this compound, particularly its inhibitory activity against certain weed species, opens up questions about its mode of action. smolecule.com Understanding the specific biochemical pathways that are disrupted in susceptible plants could lead to the development of targeted and environmentally friendly herbicides.

Sustainable Production Methods and Bioengineering

The primary current sources of this compound are natural, including plant waxes from sources like sugarcane and rice bran. evitachem.comubm.ro However, extraction from these sources can be inefficient and may not be sufficient to meet potential future demand. This has led to a growing interest in developing sustainable production methods.

One promising approach is microbial fermentation. smolecule.com Certain microorganisms have the metabolic capacity to produce long-chain fatty alcohols, and genetic engineering could be used to enhance the production of this compound specifically. mdpi.comkrct.ac.in This would involve identifying and optimizing the biosynthetic pathways responsible for its synthesis, potentially by overexpressing key enzymes. researchgate.net

Bioengineering of crop plants also presents a viable strategy. By manipulating the genetic pathways involved in fatty acid elongation and reduction, it may be possible to increase the concentration of this compound in plant tissues, making extraction more economically feasible. mdpi.com Advances in genetic engineering have already shown success in enhancing lipid production in cellulosic crops for biodiesel generation, and similar principles could be applied to this compound production. mdpi.com

The development of more efficient and environmentally friendly extraction techniques is another important research direction. Supercritical fluid extraction, for example, offers a green alternative to traditional solvent-based methods for isolating long-chain alcohols from plant materials. ubm.romdpi.com

Role in Interkingdom Signaling and Ecological Interactions

The presence of this compound in plant cuticles suggests a role in mediating interactions between plants and their environment, including other organisms. ontosight.ai This is an area ripe for future ecological research.

Interkingdom signaling refers to the chemical communication between organisms from different kingdoms, such as plants and bacteria. nih.gov It is plausible that this compound, as a component of the plant's outer surface, could act as a signal molecule recognized by microbes. This could influence symbiotic or pathogenic relationships. Future research could investigate how the presence and concentration of this compound on a plant's surface affect the composition and behavior of its associated microbial communities.

In terms of ecological interactions , the herbicidal properties of this compound suggest a role in allelopathy, the chemical inhibition of one plant by another. smolecule.com Its presence in rice hulls, for example, may contribute to the suppression of competing weeds. smolecule.com Further studies are needed to understand the specificity of this effect and the ecological conditions under which it is most pronounced. The compound's role in plant defense against herbivores and pathogens is another area that warrants further investigation. The waxy layer containing this compound may act as a physical barrier or contain chemical cues that deter feeding or infection. ontosight.ai

Advanced Biomedical and Agronomical Applications Research

The potential applications of this compound in medicine and agriculture are a major driver of current and future research.

In the biomedical field , this compound is being investigated as part of policosanol mixtures for its potential to modulate lipid metabolism and lower cholesterol levels. smolecule.comexplorationpub.comfrontiersin.org While much of the research has focused on the mixture as a whole, future studies are likely to investigate the specific contribution of this compound to these effects. This could involve in vivo studies using purified this compound to determine its efficacy and mechanism of action in regulating lipid profiles. frontiersin.org There is also interest in its potential neuroprotective effects. nih.gov

In agronomy , the most promising application of this compound is as a natural herbicide. smolecule.com Further research is needed to determine its effectiveness against a broader range of weed species, its optimal application methods, and its environmental fate. echemi.com Its potential as a plant growth regulator is also an area of interest, although current findings are inconclusive and require more rigorous investigation. smolecule.com The development of formulations that enhance its stability and bioavailability will be crucial for its successful application in agriculture.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 1-tetratriacontanol in complex mixtures?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (MS) are standard methods. GC-FID provides retention time-based identification (e.g., 15.5 min for this compound under specific conditions) and quantification using internal standards like 1-octacosanol. MS analysis detects fragment ions (e.g., m/z 29, 43, 57) characteristic of long-chain alcohols. Correction factors for homologous compounds (e.g., 1-triacontanol) improve accuracy in quantification .

Q. How can researchers synthesize and purify this compound with high reproducibility?

- Methodological Answer : Synthesis typically involves reduction of fatty acid derivatives (e.g., via lithium aluminum hydride) or Grignard reactions. Purification requires recrystallization or column chromatography. Detailed protocols must specify solvent systems (e.g., hexane/ethyl acetate gradients), temperature control, and purity validation via melting point analysis or HPLC. Experimental sections should reference established methods for similar long-chain alcohols and include characterization data (e.g., NMR, IR) .

Q. What are the key challenges in characterizing the physical properties of this compound?

- Methodological Answer : Challenges include low solubility in polar solvents and high melting points (>80°C). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for studying thermal stability. Solubility profiles should be determined in solvents like chloroform or toluene, and crystallinity assessed via X-ray diffraction. Consistency in sample preparation (e.g., annealing) is essential to avoid polymorphic variations .

Advanced Research Questions

Q. How can conflicting reports on the bioactivity of this compound in plant growth regulation be resolved?

- Methodological Answer : Contradictions may arise from dosage variations, species-specific responses, or impurities. Systematic replication studies should standardize experimental conditions (e.g., concentration ranges: 0.1–10 ppm, application methods like foliar spray). Meta-analyses of existing data can identify confounding variables. Advanced techniques like isotopic labeling (e.g., ¹⁴C-tagged this compound) track uptake and metabolic pathways to clarify mechanisms .

Q. What experimental designs are optimal for studying the interaction of this compound with lipid bilayers or membranes?

- Methodological Answer : Langmuir-Blodgett troughs or surface plasmon resonance (SPR) quantify insertion kinetics and partitioning into lipid monolayers. Molecular dynamics simulations (e.g., using CHARMM or GROMACS) model structural interactions. Fluorescence anisotropy or NMR spectroscopy (e.g., ²H NMR) assess membrane fluidity changes. Dose-response studies must control for chain-length effects by comparing with shorter/longer homologs .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Variations may stem from solvent effects, temperature, or spectrometer calibration. Reproducibility requires strict adherence to protocols (e.g., CDCl₃ as solvent, 298 K). Collaborative inter-laboratory studies using certified reference materials can validate data. Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals common in long-chain alcohols .

Q. What strategies improve the sensitivity of detecting trace this compound in environmental or biological samples?

- Methodological Answer : Derivatization (e.g., silylation for GC-MS) enhances volatility and detection limits. Solid-phase microextraction (SPME) or liquid-liquid extraction optimizes preconcentration. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) increases specificity. Method validation should include spike-recovery experiments and matrix-matched calibration curves .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Use systematic reviews, replication studies, and meta-analytical frameworks (e.g., PRISMA) to contextualize conflicting results .

- Methodological Rigor : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and experimental workflows .

- Reporting Standards : Follow journal guidelines (e.g., Entomologia Generalis) to ensure clarity in methods, results, and discussion sections, avoiding redundant data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.